4,6-Dimethyl-2-(pyridin-4-yl)thieno[2,3-b]pyridin-3-amine
Overview
Description
4,6-Dimethyl-2-(pyridin-4-yl)thieno[2,3-b]pyridin-3-amine is a heterocyclic compound that belongs to the thieno[2,3-b]pyridine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The structure of this compound features a fused ring system combining thiophene and pyridine rings, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-(pyridin-4-yl)thieno[2,3-b]pyridin-3-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with appropriate reagents to form the thieno[2,3-b]pyridine core . The reaction conditions often include the use of bases such as potassium carbonate or sodium ethoxide in solvents like pyridine or ethanol .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2-(pyridin-4-yl)thieno[2,3-b]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mCPBA
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium ethoxide, potassium carbonate
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
4,6-Dimethyl-2-(pyridin-4-yl)thieno[2,3-b]pyridin-3-amine has several scientific research applications, including:
Medicinal Chemistry: It is studied as a potential kinase inhibitor, particularly for targeting pim kinases involved in cancer.
Biological Research: The compound is used to investigate cellular processes such as apoptosis, proliferation, and differentiation.
Industrial Applications: It is explored for its potential use in the synthesis of other heterocyclic compounds with pharmaceutical interest.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-(pyridin-4-yl)thieno[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby preventing phosphorylation of downstream targets. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Thieno[3,2-d]pyrimidine derivatives: These compounds have a similar fused ring system but differ in the position of the nitrogen atoms.
Uniqueness
4,6-Dimethyl-2-(pyridin-4-yl)thieno[2,3-b]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit pim kinases with moderate to high potency makes it a valuable compound for cancer research .
Properties
IUPAC Name |
4,6-dimethyl-2-pyridin-4-ylthieno[2,3-b]pyridin-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S/c1-8-7-9(2)17-14-11(8)12(15)13(18-14)10-3-5-16-6-4-10/h3-7H,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKYLIJORQFJNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C3=CC=NC=C3)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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